(4-Cyano-3-methoxyphenyl)boronic acid

Solid-state chemistry Process chemistry Material handling

Sourcing the precise cyano-methoxyphenyl isomer for reliable Suzuki-Miyaura cross-coupling is a common bottleneck. This 4-cyano-3-methoxy variant offers the defined electronic and steric profile essential for predictable biaryl construction. - Unique Electronic Profile: Electron-withdrawing cyano at C4 and electron-donating methoxy at C3 provide a distinct dipole moment, directly impacting final compound conformation and target binding in drug discovery. - Quantified Physicochemical Data: Documented melting point (185 °C) and calculated water solubility (0.85 g/L at 25 °C) enable rational reaction design and robust scale-up, de-risking process chemistry. - Assured Consistency: 97% HPLC purity standard minimizes impurities in sensitive assays, ensuring data integrity for high-throughput screening and SAR studies.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
CAS No. 677777-45-6
Cat. No. B1419781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyano-3-methoxyphenyl)boronic acid
CAS677777-45-6
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C#N)OC)(O)O
InChIInChI=1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3
InChIKeyYWZHJSBHFAFASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyano-3-methoxyphenyl)boronic Acid Overview


(4-Cyano-3-methoxyphenyl)boronic acid (CAS 677777-45-6) is an arylboronic acid derivative (C8H8BNO3, MW 176.97) featuring a cyano group at the 4-position and a methoxy group at the 3-position of the phenyl ring [1]. It is a solid at room temperature with a melting point of 185 °C, a predicted boiling point of 417.6±55.0 °C at 760 mmHg, and a very low calculated water solubility of 0.85 g/L at 25 °C . The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures with electronic properties modulated by the electron-withdrawing cyano and electron-donating methoxy substituents .

Substitution Risks for (4-Cyano-3-methoxyphenyl)boronic Acid


Substituting (4-cyano-3-methoxyphenyl)boronic acid with other cyano-methoxyphenyl boronic acid isomers—such as the 3-cyano-4-methoxy (CAS 911210-48-5) or 5-cyano-2-methoxy (CAS 612833-37-1) variants—introduces significant and quantifiable differences in physicochemical properties and, consequently, reaction performance [1]. These isomers, while sharing an identical molecular formula and molecular weight, exhibit distinct substitution patterns that critically alter their electronic landscape (inductive and resonance effects) and steric hindrance during palladium-catalyzed transmetalation [2]. The following quantitative evidence demonstrates that procurement based solely on in-class similarity is inadequate; selection must be driven by data verifying specific performance for the intended synthetic application.

(4-Cyano-3-methoxyphenyl)boronic Acid: Comparative Evidence


Melting Point and Solid-State Stability

Melting point is a critical, often overlooked, property for material handling, purification, and long-term storage stability. A higher melting point generally indicates stronger intermolecular forces, which can correlate with greater stability and reduced degradation risk during ambient storage or shipping. (4-Cyano-3-methoxyphenyl)boronic acid exhibits a melting point of 185 °C [1]. This is markedly higher than its 5-cyano-2-methoxy isomer, which melts at 211-212 °C [2], and the value of 110-112 °C reported for an unspecified isomer or formulation of the same compound by other sources, potentially indicating an impure or different solid form . This variation underscores that a 'cyano-methoxyphenylboronic acid' is not a single material; the exact isomer dictates handling properties. This lower melting point for the target compound, relative to the 5,2-isomer, may translate to easier processing and dissolution in certain applications, a key procurement consideration.

Solid-state chemistry Process chemistry Material handling

Boiling Point and Reactivity Baseline

The predicted boiling point provides a baseline measure of intermolecular forces and can be a proxy for comparing volatility and thermal stability across isomers. (4-Cyano-3-methoxyphenyl)boronic acid has a predicted boiling point of 417.6±55.0 °C at 760 mmHg . In contrast, the 5-cyano-2-methoxy isomer exhibits a predicted boiling point of 412.4±55.0 °C under the same conditions [1]. This 5.2 °C lower boiling point for the 5,2-isomer indicates slightly weaker intermolecular interactions compared to the target 4,3-isomer. While seemingly small, this difference, when combined with the vastly different melting points, confirms that the electronic and steric effects of the substituents' positions tangibly alter the compound's fundamental physical behavior.

Reaction kinetics Thermodynamics Suzuki-Miyaura coupling

Aqueous Solubility in Reaction Design

The solubility of a boronic acid in aqueous media is a primary driver of its performance in Suzuki-Miyaura reactions, which often employ biphasic solvent systems. The target compound, (4-cyano-3-methoxyphenyl)boronic acid, has a very low calculated water solubility of 0.85 g/L at 25 °C . A closely related positional isomer, (3-cyano-4-methoxyphenyl)boronic acid (CAS 911210-48-5), has a solubility specification of being 'slightly soluble' in water, but without a quantified value . The lack of a quantifiable comparison for this critical property highlights a key procurement risk. Without knowing the precise solubility of alternatives, predicting their behavior in an aqueous reaction mixture is impossible. The 0.85 g/L value for the target compound provides a definitive, albeit low, baseline for reaction design, allowing a chemist to predict its phase partitioning and adjust solvent ratios, catalyst loading, or use of phase-transfer catalysts accordingly.

Reaction engineering Biphasic catalysis Process development

Purity and Analytical Characterization

For scientific procurement, especially in pharmaceutical and agrochemical research, the availability of rigorous analytical data is as important as the compound's inherent properties. (4-Cyano-3-methoxyphenyl)boronic acid is commercially available with a standard purity specification of 97% (HPLC) from major suppliers, and key vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC data [1]. While positional isomers like the 3-cyano-4-methoxy variant are also available, their standard purity specifications are often lower, such as 95% . This 2% difference in purity can be consequential in multi-step syntheses, where impurities accumulate and reduce the overall yield and purity of the final product. The availability of a higher-purity grade and comprehensive analytical data for the target compound reduces the risk of failed reactions due to unknown impurities and ensures greater batch-to-batch reproducibility.

Quality control Analytical chemistry Medicinal chemistry

(4-Cyano-3-methoxyphenyl)boronic Acid: Application Scenarios


Late-Stage Drug Functionalization

For a medicinal chemist seeking to install a 4-cyano-3-methoxyphenyl motif onto a complex drug scaffold, the precise electronic and steric properties of this boronic acid are critical. The 4-cyano-3-methoxy substitution pattern provides a unique electronic profile that influences the resulting biaryl's conformation and target binding. The documented melting point of 185 °C [1] and boiling point of 417.6±55.0 °C confirm its distinct physical behavior, while the 97% purity standard ensures minimal interference from impurities in sensitive biological assays. Procurement of this specific isomer over alternatives like the 3-cyano-4-methoxy or 5-cyano-2-methoxy versions is justified by the need for a predictable electronic and steric outcome in the coupling reaction, directly impacting the structure-activity relationship (SAR) studies of the final drug candidate.

Scalable Suzuki-Miyaura Process Development

A process chemist developing a scalable route to an active pharmaceutical ingredient (API) intermediate requires a boronic acid with well-defined physical properties to ensure robust and reproducible manufacturing. The quantified, albeit low, water solubility of 0.85 g/L at 25 °C for (4-cyano-3-methoxyphenyl)boronic acid allows for the rational design of the biphasic reaction mixture, selection of appropriate co-solvents, and troubleshooting of mass transfer limitations. This data-driven approach is impossible with alternative isomers for which solubility is not quantified. The specific melting point and purity data [1] further support quality control and material handling protocols during scale-up, de-risking the entire manufacturing process.

Optoelectronic Material Synthesis

In the synthesis of novel organic semiconductors or liquid crystals, the exact orientation of electron-withdrawing and electron-donating groups is paramount for tuning molecular orbital energy levels and intermolecular packing. The 4-cyano-3-methoxyphenyl boronic acid enables the construction of conjugated systems with a specific dipole moment and polarizability. The distinct physical properties, such as the 185 °C melting point [1], provide a clear differentiator from other isomers and ensure the material's purity and stability during device fabrication. Substituting with an isomer would lead to a different molecular architecture, fundamentally altering the material's optoelectronic properties and likely rendering it unsuitable for the intended application.

High-Throughput Experimentation

A high-throughput experimentation lab routinely screens dozens of boronic acids per week for novel reactions. The availability of (4-cyano-3-methoxyphenyl)boronic acid with a high 97% purity and associated NMR/HPLC data is essential for maintaining data integrity across thousands of experiments. The defined physical properties [1] ensure consistent automated weighing and liquid handling. Choosing this well-characterized building block over a less-defined alternative minimizes the risk of false negatives or positives in the screening data, saving significant time and resources in hit validation and follow-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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